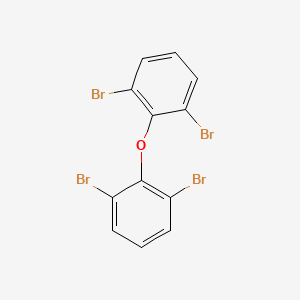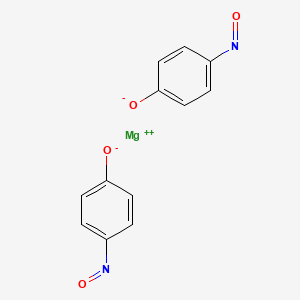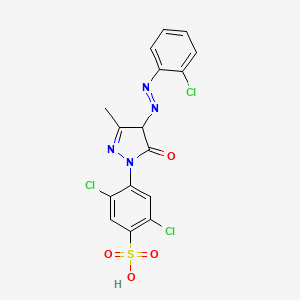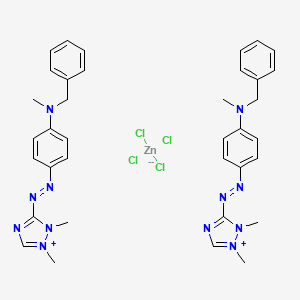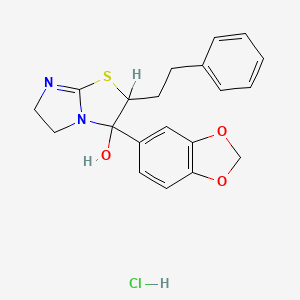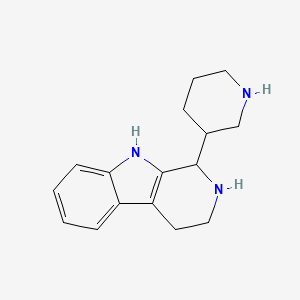
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like IBX (o-iodoxybenzoic acid) are used for oxidative aromatization.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often use alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an estrogen receptor modulator, influencing the transcription of genes involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit mitotic kinesin, a protein involved in cell division, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another related compound with a methyl group at the 2-position.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate estrogen receptors and inhibit mitotic kinesin sets it apart from other beta-carbolines .
Properties
CAS No. |
132767-54-5 |
|---|---|
Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-piperidin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H21N3/c1-2-6-14-12(5-1)13-7-9-18-15(16(13)19-14)11-4-3-8-17-10-11/h1-2,5-6,11,15,17-19H,3-4,7-10H2 |
InChI Key |
WYGBNKLPTJQQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



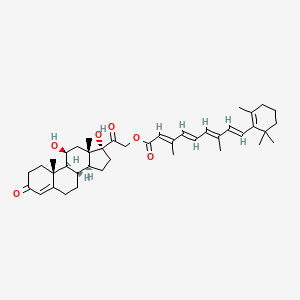
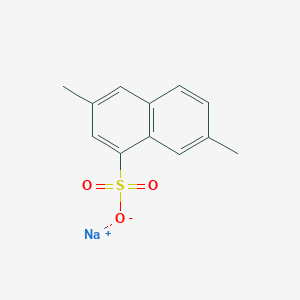
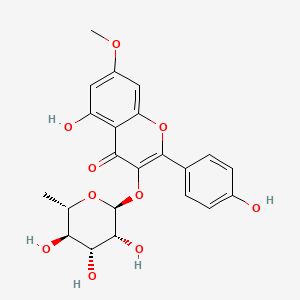
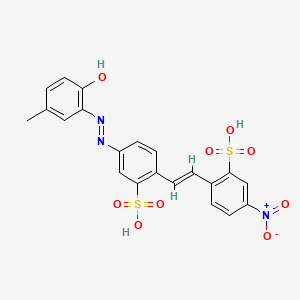
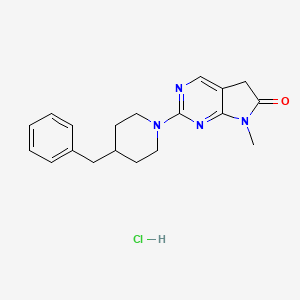
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
